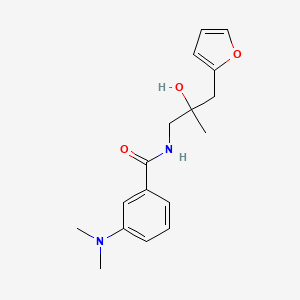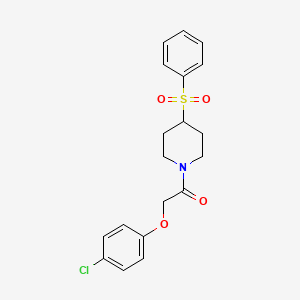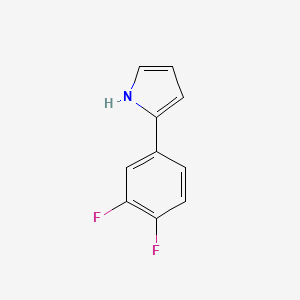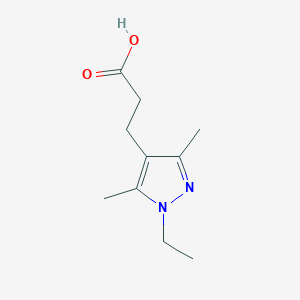
3-(dimethylamino)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(dimethylamino)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide” appears to contain several functional groups, including a benzamide group, a furan ring, a dimethylamino group, and a hydroxy group . The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide and furan groups are likely to contribute to the compound’s aromaticity, which could influence its physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the benzamide group might undergo reactions typical of amides, such as hydrolysis or reactions with amines . The furan ring might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, its solubility might be influenced by the presence of polar groups such as the amide and hydroxy groups . Its melting and boiling points would be influenced by factors such as its molecular weight and the strength of the intermolecular forces.Scientific Research Applications
Natural Product Sources
Benzofuran compounds are widely distributed in nature. They can be found in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae . These natural sources serve as inspiration for drug discovery and development. The compound likely has a natural origin, and understanding its source can provide insights into its potential applications.
Anti-Tumor Activity: Many benzofuran compounds, including our target, have demonstrated anti-tumor properties. These molecules interfere with cancer cell growth and proliferation, making them potential candidates for cancer therapy.
Antibacterial Effects: Benzofuran derivatives also exhibit antibacterial activity. They may inhibit bacterial growth and could be explored as novel antibiotics.
Antioxidant Properties: Antioxidants play a crucial role in protecting cells from oxidative damage. Benzofuran compounds, including our compound of interest, may possess antioxidant effects.
Anti-Viral Potential: Some benzofuran derivatives have shown promise as anti-viral agents. For instance, a recently discovered macrocyclic benzofuran compound exhibits anti-hepatitis C virus activity, suggesting its potential therapeutic use against hepatitis C disease.
Anticancer Agents: Novel scaffolds derived from benzothiophene and benzofuran have been developed as anticancer agents. These compounds may target specific cancer pathways and hold promise for future treatments.
Drug Prospects
Given its biological activities and synthetic accessibility, our compound could serve as a natural drug lead. Researchers should explore its potential therapeutic applications, considering its anti-tumor, antibacterial, antioxidant, and anti-viral properties.
Future Directions
properties
IUPAC Name |
3-(dimethylamino)-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-17(21,11-15-8-5-9-22-15)12-18-16(20)13-6-4-7-14(10-13)19(2)3/h4-10,21H,11-12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNRUEQZYPWTTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C2=CC(=CC=C2)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylamino)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2485662.png)
![4-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2485663.png)
![N-[2-(4-chlorophenyl)-1H-indol-3-yl]-N'-(4-fluorobenzyl)urea](/img/structure/B2485664.png)
![ethyl 2-(2-(benzo[d]isoxazol-3-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2485665.png)

![2-[4-(Benzenesulfonyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2485667.png)

![5-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide](/img/structure/B2485671.png)
![4-(3,5-Difluorophenyl)-2-[(2-methoxyethyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B2485672.png)
![5-[(2-Fluorophenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2485673.png)


![N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2485678.png)